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Compound of Interest

Compound Name: 4-Methyl-3-phenylpiperazin-2-one

Cat. No.: B1580576 Get Quote

An In-depth Technical Guide to 4-Methyl-3-
phenylpiperazin-2-one
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 4-Methyl-3-phenylpiperazin-2-one. It is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry who are interested in the synthesis, characterization, and potential applications of

novel phenylpiperazinone scaffolds.

Introduction
4-Methyl-3-phenylpiperazin-2-one is a heterocyclic organic compound belonging to the

phenylpiperazinone class. The piperazine ring is a prevalent structural motif in medicinal

chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its

derivatives have shown a wide range of biological activities, including interactions with central

nervous system targets. The presence of a phenyl group and a lactam functionality within the

piperazine core suggests that 4-Methyl-3-phenylpiperazin-2-one could serve as a valuable

scaffold for the development of novel therapeutic agents. This guide will delve into the known

characteristics of this molecule, from its fundamental properties to its synthesis and potential

for further investigation.
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A thorough understanding of the physicochemical properties of a compound is fundamental for

its application in research and development. This section details the key identifiers and

characteristics of 4-Methyl-3-phenylpiperazin-2-one.

Chemical Identity
Property Value Source

IUPAC Name
4-Methyl-3-phenylpiperazin-2-

one
--INVALID-LINK--

CAS Number
5368-20-7 (Primary), 799796-

66-0
[1]

Molecular Formula C₁₁H₁₄N₂O [1][2]

Molecular Weight 190.24 g/mol [1][2]

Canonical SMILES
CN1CCN(C(=O)C1)C2=CC=C

C=C2
[2]

InChI Key
GHFORXSVFVCFSN-

UHFFFAOYSA-N
[2]

Physical Properties
Experimental data for the physical properties of 4-Methyl-3-phenylpiperazin-2-one, such as

melting point, boiling point, and solubility, are not readily available in the reviewed scientific

literature. However, data for the closely related compound, 1-methyl-3-phenylpiperazine (which

lacks the carbonyl group at the 2-position), is provided below for comparative purposes. It is

crucial to note that the presence of the lactam functionality in 4-Methyl-3-phenylpiperazin-2-
one is expected to significantly influence its physical properties, likely leading to a higher

melting point and different solubility profile compared to its non-oxo analogue.

Table of Physical Properties for 1-Methyl-3-phenylpiperazine (CAS: 5271-27-2)
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Property Value Source

Melting Point 56-60 °C [3]

Boiling Point 85 °C at 0.5 mmHg [3]

Solubility

Soluble in water; slightly

soluble in DMSO and

Methanol.

[3]

Computed Properties
Computational models provide valuable estimations of a molecule's properties, aiding in its

initial characterization.

Property Value Source

XLogP3 0.8 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 1 [2]

Synthesis and Purification
The synthesis of 4-Methyl-3-phenylpiperazin-2-one can be approached through the N-

alkylation of a 3-phenylpiperazin-2-one precursor. A general and efficient method for the

synthesis of 1-alkyl-2-oxo-3-phenylpiperazines has been described, which can be adapted for

the specific methylation at the 4-position.[4]

Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available

reagents. The first step is the synthesis of the 3-phenylpiperazin-2-one core, followed by N-

methylation.
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Step 1: Formation of 3-Phenylpiperazin-2-one

Step 2: N-Methylation

Phenylglycine

3-Phenylpiperazin-2-one
Reaction

Ethylenediamine

3-Phenylpiperazin-2-one

4-Methyl-3-phenylpiperazin-2-one
Base (e.g., NaH)

Methylating Agent (e.g., Methyl Iodide)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Methyl-3-phenylpiperazin-2-one.

Detailed Experimental Protocol
The following protocol is an adapted procedure based on the synthesis of related 1-alkyl-2-oxo-

3-phenylpiperazines.[4]

Step 1: Synthesis of 3-Phenylpiperazin-2-one

To a solution of phenylglycine methyl ester hydrochloride in a suitable solvent (e.g.,

methanol), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) and stir

at room temperature for 30 minutes.

Add an excess of ethylenediamine and heat the mixture to reflux for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., dichloromethane/methanol gradient) to yield 3-phenylpiperazin-2-one.
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Step 2: Synthesis of 4-Methyl-3-phenylpiperazin-2-one

To a solution of 3-phenylpiperazin-2-one in an anhydrous aprotic solvent (e.g., N,N-

dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon),

add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C.

Stir the suspension at room temperature for 1 hour.

Cool the mixture to 0 °C and add a slight excess of a methylating agent (e.g., methyl iodide)

dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate

gradient) to afford pure 4-Methyl-3-phenylpiperazin-2-one.

Purification and Characterization Logic
The choice of purification by column chromatography is based on the expected polarity of the

product and potential impurities. The progress of the reaction and the purity of the final

compound should be assessed by TLC and confirmed by High-Performance Liquid

Chromatography (HPLC). Structural confirmation is to be achieved through spectroscopic

methods as detailed in the following section.

Structural Elucidation and Analytical Methods
Definitive structural characterization is paramount for any novel or synthesized compound.

While specific experimental spectra for 4-Methyl-3-phenylpiperazin-2-one are not available in
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the public domain, this section outlines the expected spectral characteristics and provides data

for a closely related compound for illustrative purposes.

Expected Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show

signals corresponding to the aromatic protons of the phenyl group (typically in the range of

7.2-7.5 ppm), a singlet for the methyl group attached to the nitrogen (around 2.3-2.5 ppm),

and multiplets for the methylene protons of the piperazine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display

a characteristic signal for the carbonyl carbon of the lactam (around 165-175 ppm), signals

for the aromatic carbons, a signal for the methyl carbon, and signals for the methylene

carbons of the piperazine ring.

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band

for the C=O stretching of the amide group (typically around 1650 cm⁻¹), C-H stretching

bands for the aromatic and aliphatic protons, and C-N stretching bands.

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (190.24 g/mol ).

Illustrative Spectroscopic Data of a Related Compound
The following data is for 1-Ethyl-2-oxo-3-phenylpiperazine, a structurally similar compound

reported in the literature, to provide a reference for the expected spectral features.[4]

¹H NMR (300 MHz, CDCl₃) δ: 1.19 (t, 3H, J=7.2 Hz), 2.10 (bs, 1H), 3.02-3.10 (m, 1H), 3.13-

3.20 (m, 1H), 3.27-3.37 (m, 1H), 3.39-3.44 (m, 1H), 3.47-3.58 (m, 2H), 4.55 (s, 1H), 7.27-

7.40 (m, 5H).

¹³C NMR (300 MHz, CDCl₃) δ: 12.6, 41.5, 42.4, 47.7, 64.1, 128.4, 128.6, 128.7, 128.8,

129.3, 140.4, 168.5.

MS (ESI, m/z): 205.2 [M+H]⁺.

IR (neat, cm⁻¹): 3312, 2934, 2873, 1639, 1451, 752, 698.
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Proposed Analytical Workflow for Quality Control
A robust analytical workflow is essential to ensure the identity, purity, and quality of synthesized

4-Methyl-3-phenylpiperazin-2-one.

Synthesized Compound

Thin Layer Chromatography (TLC)
- Reaction Monitoring
- Preliminary Purity

High-Performance Liquid Chromatography (HPLC)
- Purity Assessment (%)

Mass Spectrometry (MS)
- Molecular Weight Confirmation

Nuclear Magnetic Resonance (NMR)
- ¹H and ¹³C

- Structural Confirmation

Infrared (IR) Spectroscopy
- Functional Group Identification

Characterized Compound

Click to download full resolution via product page

Caption: A typical analytical workflow for the characterization of 4-Methyl-3-phenylpiperazin-
2-one.
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Potential Pharmacological Relevance and Future
Directions
While no direct pharmacological studies on 4-Methyl-3-phenylpiperazin-2-one have been

reported, the broader class of phenylpiperazine derivatives is rich in biologically active

compounds, suggesting potential avenues for investigation.

Central Nervous System Activity
Many phenylpiperazine derivatives are known to interact with various receptors in the central

nervous system, particularly serotonergic and dopaminergic receptors.[1] For instance, certain

substituted phenylpiperazines have been evaluated as potential antipsychotics,

antidepressants, and anxiolytics. The structural features of 4-Methyl-3-phenylpiperazin-2-one
make it a candidate for screening against these and other CNS targets.

Anticancer Potential
Recent studies have explored the anticancer properties of novel methyl piperazine derivatives.

[5] These compounds have been shown to inhibit cancer cell growth, highlighting the potential

of the piperazine scaffold in oncology drug discovery. Investigating the cytotoxic effects of 4-
Methyl-3-phenylpiperazin-2-one against various cancer cell lines could be a fruitful area of

research.

Proposed Pharmacological Screening Cascade
For researchers interested in exploring the biological activity of 4-Methyl-3-phenylpiperazin-2-
one, a tiered screening approach is recommended.
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4-Methyl-3-phenylpiperazin-2-one
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- Receptor Binding Assays (e.g., 5-HT, DA receptors)
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Hit Identification
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Lead Optimization
- Structure-Activity Relationship (SAR) Studies

Active

In Vivo Models
- Animal Models of CNS Disorders

- Xenograft Models for Anticancer Activity

Preclinical Development
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Caption: A proposed workflow for the pharmacological evaluation of 4-Methyl-3-
phenylpiperazin-2-one.

Conclusion
4-Methyl-3-phenylpiperazin-2-one is a compound with a foundation in the well-established

and pharmacologically relevant phenylpiperazine class. While specific experimental data on its

physical properties and biological activities are currently limited in the public domain, this guide

provides a comprehensive overview of its chemical identity, a reliable synthetic approach, and
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a logical framework for its characterization and potential pharmacological evaluation. The

structural features of this molecule present an intriguing starting point for medicinal chemists

and drug discovery scientists to explore its potential in various therapeutic areas, particularly

within the central nervous system and oncology. Further research is warranted to fully elucidate

the properties and potential applications of this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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